Ethyl 3-chloropropionate chemical properties and structure
Ethyl 3-chloropropionate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-chloropropionate is a versatile bifunctional molecule widely utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility stems from the presence of both an ester and a reactive alkyl chloride group, allowing for a variety of chemical transformations. This document provides an in-depth overview of its chemical properties, structure, and key experimental methodologies.
Chemical Structure and Properties
Ethyl 3-chloropropionate, with the IUPAC name ethyl 3-chloropropanoate, is the ethyl ester of 3-chloropropanoic acid.[2] It is a colorless to pale yellow liquid with a characteristic fruity odor.[3] The presence of the chlorine atom on the β-carbon relative to the carbonyl group significantly influences its reactivity, making it a valuable intermediate in synthetic chemistry.
Molecular Structure
The structure of ethyl 3-chloropropionate consists of a three-carbon propionate (B1217596) backbone with a chlorine atom attached to the C3 position and an ethyl ester group.
Caption: 2D Chemical Structure of Ethyl 3-chloropropionate.
Physicochemical Properties
A summary of the key quantitative data for ethyl 3-chloropropionate is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO₂ | [3][4][5] |
| Molecular Weight | 136.58 g/mol | [4] |
| CAS Number | 623-71-2 | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fruity | [3] |
| Boiling Point | 162-163 °C | [4][6] |
| Density | 1.003 g/mL at 25 °C | [4] |
| Flash Point | 54 °C (130 °F) | [3][4] |
| Refractive Index | 1.424-1.426 (at 20 °C) | [5] |
| Solubility | Limited in water, soluble in organic solvents | [3] |
| SMILES | CCOC(=O)CCCl | [2][4] |
| InChI | 1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | [2] |
Reactivity and Chemical Behavior
Ethyl 3-chloropropionate's reactivity is dominated by its two functional groups: the ester and the alkyl chloride. This allows for a range of chemical transformations:
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Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide variety of nucleophiles. This reaction is a cornerstone of its utility, enabling the introduction of diverse functional groups at the C3 position.[3]
-
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield 3-chloropropanoic acid and ethanol.[3]
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the formation of different esters.[3]
-
Reduction: The ester functionality can be reduced to an alcohol using standard reducing agents like lithium aluminum hydride.
-
Claisen Condensation: It can participate in Claisen condensations, acting as either the electrophile or the enolate precursor, depending on the reaction conditions.[3]
Experimental Protocols
Detailed methodologies for the synthesis of ethyl 3-chloropropionate are crucial for its application in research and development. Two common synthetic routes are outlined below.
Synthesis via Esterification of 3-Chloropropionic Acid
This is a direct and widely used method for the preparation of ethyl 3-chloropropionate.
Caption: Workflow for the synthesis of ethyl 3-chloropropionate via esterification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropropionic acid and an excess of ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Drying and Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield pure ethyl 3-chloropropionate.
Synthesis from Ethyl Acrylate (B77674)
An alternative approach involves the addition of hydrogen chloride to ethyl acrylate. This method can be advantageous due to the availability of the starting materials. A patented method describes the in-situ generation of HCl.[7]
Caption: Workflow for the synthesis of ethyl 3-chloropropionate from ethyl acrylate.
Methodology:
-
Reaction Setup: In a reaction vessel under a water bath, dissolve ethyl acrylate in an organic solvent.
-
Reagent Addition: Add anhydrous alcohol and a polymerization inhibitor to the solution and stir to mix evenly.
-
Reaction: Slowly add a lower acyl chloride dropwise to the mixture while maintaining the temperature between 0-30 °C. The reaction is typically carried out for 3-14 hours.[7]
-
Purification: After the reaction is complete, the resulting mixture containing ethyl 3-chloropropionate is subjected to distillation under normal or reduced pressure to obtain the purified product.[7]
Applications in Research and Drug Development
Ethyl 3-chloropropionate is a key intermediate in the synthesis of a wide range of molecules, including:
-
Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor for the synthesis of γ-butyrolactones, a structural motif found in numerous biologically active compounds.[8]
-
Agrochemicals: Its reactivity allows for the incorporation of the propionate moiety into pesticides and herbicides.
-
Flavor and Fragrance: Due to its fruity aroma, it can be used in the formulation of food flavorings and fragrances.[3]
-
Organic Synthesis: It serves as a versatile C3 building block in various organic reactions, including alkylations and condensations.[3]
Safety and Handling
Ethyl 3-chloropropionate is a flammable liquid and should be handled with appropriate safety precautions.[3] It is also a skin and eye irritant.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, and well-ventilated area away from sources of ignition.[9] It is incompatible with strong oxidizing agents.[9]
This technical guide provides a foundational understanding of the chemical properties, structure, and synthetic methodologies of ethyl 3-chloropropionate, highlighting its significance as a versatile intermediate for researchers, scientists, and professionals in drug development.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 3-chloropropionate | C5H9ClO2 | CID 69341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 3-chloropropionate | 623-71-2 [smolecule.com]
- 4. Ethyl 3-chloropropionate | C5H9ClO2 - BuyersGuideChem [buyersguidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Ethyl 3-chloropropionate | 623-71-2 [chemicalbook.com]
- 7. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 8. Ethyl 3-Chloropropionate|Versatile Chemical Building Block [benchchem.com]
- 9. fishersci.com [fishersci.com]
